Maltononaose

α-Amylase Kinetics Substrate Specificity

Researchers relying on undefined maltodextrins for α-amylase characterization risk non-reproducible kinetics. Maltononaose (DP9) eliminates this variability. Supplied as a high-purity lyophilized solid, it provides the defined chain length mandatory for accurate enzyme subsite mapping. - Ensures clean product profiles (e.g., G3+G6 for B. licheniformis α-amylase). - Minimum essential substrate for glycogen branching enzyme activity detection. - Standard >95% HPLC purity, batch-specific QC documentation available on request.

Molecular Formula C54H92O46
Molecular Weight 1477.3 g/mol
CAS No. 6471-60-9
Cat. No. B116977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltononaose
CAS6471-60-9
SynonymsO-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose; 
Molecular FormulaC54H92O46
Molecular Weight1477.3 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
InChIInChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1
InChIKeyKNBVLVBOKWRYEP-XYLDXDTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltononaose (DP9) Overview


Maltononaose (CAS 6471-60-9), also referred to as DP9, is a linear oligosaccharide comprised of nine α-1,4-linked glucose units [1]. It is a member of the maltooligosaccharide (MOS) class, which are widely utilized as substrates for the characterization of starch-degrading enzymes, including α-amylases, glucoamylases, and amylopullulanases [2]. Its defined chain length and high purity (typically ≥95% by HPLC) make it a preferred tool for precise kinetic and mechanistic studies of glycoside hydrolases [3]. Maltononaose is produced via enzymatic synthesis and is supplied as a lyophilized solid, intended exclusively for research use .

Linear α-1,4-linked DP9 oligosaccharide for enzyme studies
Defined chain length suitable for reproducible kinetic assays
Lyophilized solid, research use only

Maltononaose DP9 Chain Length Specificity


Substituting maltononaose (DP9) with a shorter or longer maltooligosaccharide (e.g., maltooctaose DP8 or maltodecaose DP10) can lead to significantly different enzyme kinetic and product distribution outcomes. The number of glucose units dictates how the substrate binds within the enzyme's active site subsites, directly influencing catalytic efficiency (kcat/Km) and cleavage patterns [1]. For instance, maltooctaose (G8) and maltononaose (G9) produce distinct product pairs when hydrolyzed by Bacillus licheniformis α-amylase, and the minimum chain length for effective action by certain branching enzymes is precisely maltononaose [2][3]. Therefore, using a generic or undefined maltodextrin mixture, or a different discrete oligosaccharide, compromises assay reproducibility and invalidates direct kinetic comparisons across studies .

Kinetics Chain-length differences (DP8, DP10) may shift enzyme binding affinity and catalytic efficiency.
Products Cleavage product profiles may change, reducing analytical reproducibility.
Activity Minimum substrate length threshold may not be met for branching enzymes with shorter analogs.

Maltononaose DP9 Quantitative Evidence


Highest Catalytic Efficiency for α-Amylase

When directly compared to maltooligosaccharides ranging from maltose (G2) to maltododecaose (G12), maltononaose (G9) was identified as the preferred substrate for Bacillus licheniformis thermostable α-amylase (BLA), exhibiting the lowest Michaelis constant (Km) and the highest turnover number (kcat) [1]. This results in a significantly higher catalytic efficiency (kcat/Km) compared to both shorter and longer chains.

α-Amylase Efficiency
Head-to-head
35.72 s⁻¹ mM⁻¹ vs 19.07 s⁻¹ mM⁻¹ (DP8)
1.87-fold higher kcat/Km
Reported higher catalytic efficiency for B. licheniformis α-amylase.
B. licheniformis α-amylase; HPAEC analysis
α-Amylase Kinetics Substrate Specificity

Unique α-Amylase Cleavage Product Profile

The action pattern of Bacillus licheniformis α-amylase on maltononaose (G9) is highly specific, yielding primarily maltotriose (G3) and maltohexaose (G6) as a single major product pair [1]. In contrast, hydrolysis of maltooctaose (G8) produces a mixture of two product pairs: G3 + maltopentaose (G5) (cleavage frequency 0.45) and G2 + G6 (cleavage frequency 0.30) [1]. This difference in cleavage fidelity is critical for enzyme mechanism studies.

Cleavage Product Profile
Head-to-head
G3+G6 single major pair vs mixed pairs (G3+G5, G2+G6) for DP8
Cleaner product profile may reduce analytical complexity.
B. licheniformis α-amylase; HPAEC product ID
α-Amylase Product Specificity HPAEC

Minimum Substrate Length for Branching Enzyme

In a study of a branching enzyme from Bacillus sp., a systematic evaluation of maltodextrin chain length revealed that maltononaose (DP9) is the minimum length on which the enzyme can act as a substrate [1]. Shorter oligosaccharides, such as maltooctaose (DP8), failed to undergo enzymatic modification. This finding establishes a critical threshold for the enzyme's substrate binding pocket.

Branching Enzyme Threshold
Class-level inference
DP9 is the minimum active chain length; DP8 inactive
May be the minimal substrate for this enzyme class.
Branching enzyme from Bacillus sp.; chain-length survey
Branching Enzyme Substrate Recognition Glycogen Synthesis

Reduced Turnover Number for Phosphorylase

Kinetic data extracted from the BRENDA enzyme database for an α-glucan phosphorylase (EC 2.4.1.1) show that maltononaose and maltodecaose exhibit markedly different turnover numbers under identical assay conditions [1]. Specifically, the kcat for maltodecaose is more than double that of maltononaose, highlighting a key difference in how the enzyme processes these two substrates.

Phosphorylase kcat
Cross-study comparable
0.0205 s⁻¹ vs 0.045 s⁻¹ (DP10)
2.2-fold lower for DP9
kcat difference may prevent direct substitution with DP10.
α-glucan phosphorylase (EC 2.4.1.1); BRENDA database
Phosphorylase Kinetics Substrate Specificity

Maltononaose DP9 Applications


Enzyme Kinetics and Subsite Mapping

Maltononaose is the preferred substrate for detailed kinetic characterization (Km, kcat, kcat/Km) and subsite affinity mapping of α-amylases and glucoamylases. Its optimal chain length for enzymes like Bacillus licheniformis α-amylase yields the highest catalytic efficiency and a clean, predictable product profile (G3+G6), which is essential for generating reproducible, high-quality kinetic data [1].

Branching and Debranching Enzyme Studies

For studies on glycogen branching enzymes, maltononaose serves as the minimal and essential substrate. Since shorter maltooligosaccharides (e.g., DP8) are inactive, using maltononaose is a non-negotiable requirement for detecting or characterizing the activity of these enzymes, making it a critical tool for research into glycogen metabolism disorders and bioengineering [2].

Defined Maltooligosaccharide Production

In industrial biotechnology, maltononaose is both a target product and a key intermediate. The characterization of novel amylopullulanases, such as PulW310B from Bacillus aryabhattai, demonstrates that specific enzymes can generate maltononaose as a distinct, identifiable product (6.7% of total yield) from pullulan hydrolysis [3]. This knowledge is directly applicable to optimizing enzyme cocktails for the commercial synthesis of high-purity DP9.

Application
Selection Property
Validation Focus
Enzyme kinetic characterization
Defined DP9 chain-length substrate
Reproducible kinetic parameters and product specificity
Branching enzyme research
Minimum chain-length substrate
DP9 as threshold for enzyme activity detection
Defined oligosaccharide production
Product selectivity of amylopullulanase
DP9 yield in pullulan hydrolysis studies

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